![molecular formula C22H19NO B14474211 (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one CAS No. 68100-24-3](/img/structure/B14474211.png)
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbon-nitrogen double bond (C=N) and is often used in various chemical reactions due to its unique structural properties. This compound is of interest in both academic research and industrial applications due to its potential reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one typically involves the condensation reaction between benzaldehyde and acetophenone in the presence of an amine catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amines.
Substitution: Leads to substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one.
Acetophenone: Another precursor used in the synthesis.
Imines: A broader class of compounds to which this compound belongs.
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
68100-24-3 |
|---|---|
Fórmula molecular |
C22H19NO |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-(1-phenylethylimino)ethanone |
InChI |
InChI=1S/C22H19NO/c1-17(18-11-5-2-6-12-18)23-21(19-13-7-3-8-14-19)22(24)20-15-9-4-10-16-20/h2-17H,1H3 |
Clave InChI |
AIGIMFDIIJAOOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
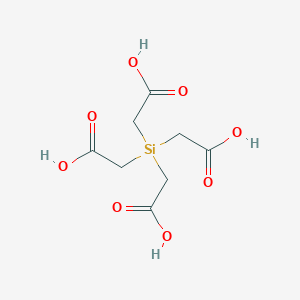
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
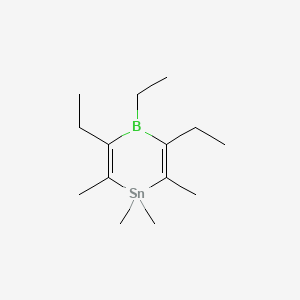
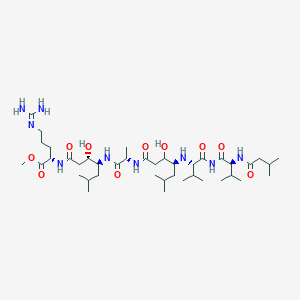
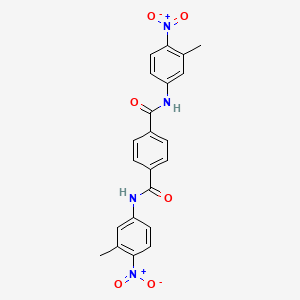
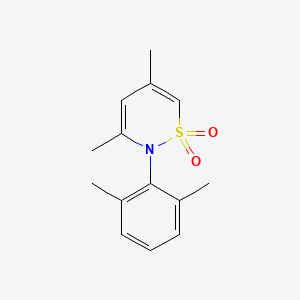
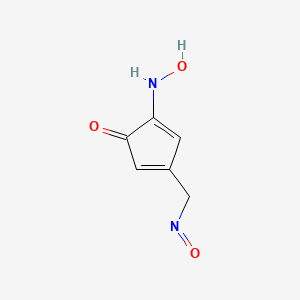
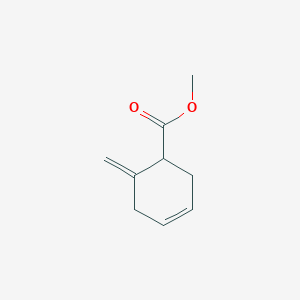
![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
